Cas no 583050-71-9 ([1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL-)

2,7-Didecylbenzothieno[3,2-b][1]benzothiophene is a high-purity organic semiconductor compound characterized by its extended conjugated system and alkyl side chains. The decyl substituents enhance solubility in organic solvents, facilitating thin-film processing for optoelectronic applications. Its rigid fused-ring structure promotes strong intermolecular π-π stacking, contributing to high charge carrier mobility in organic field-effect transistors (OFETs) and photovoltaic devices. The compound exhibits excellent thermal and oxidative stability, making it suitable for device fabrication under ambient conditions. Its tunable electronic properties and film-forming capabilities are advantageous for developing high-performance organic electronic materials, particularly in flexible and large-area electronics. The material is typically supplied with rigorous purity specifications to ensure consistent device performance.
[1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL- structure
583050-71-9 structure
Product Name:[1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL-
CAS No:583050-71-9
MF:C34H48S2
MW:520.874927520752
CID:3175029
PubChem ID:85856738
Update Time:2025-06-24

[1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL- Chemical and Physical Properties

Names and Identifiers

    • [1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL-
    • C10-BTBT
    • DTXSID401235474
    • 2,7-Didecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
    • 583050-71-9
    • 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene
    • 2,7-didecyl-[1]benzothiolo[3,2-b][1]benzothiole
    • 2,7-Didecyl(1)benzothieno(3,2-b)(1)benzothiophene
    • Inchi: 1S/C34H48S2/c1-3-5-7-9-11-13-15-17-19-27-21-23-29-31(25-27)35-34-30-24-22-28(26-32(30)36-33(29)34)20-18-16-14-12-10-8-6-4-2/h21-26H,3-20H2,1-2H3
    • InChI Key: UFQDRJSFCWDIGH-UHFFFAOYSA-N
    • SMILES: S1C2C=C(C=CC=2C2=C1C1C=CC(=CC=1S2)CCCCCCCCCC)CCCCCCCCCC

Computed Properties

  • Exact Mass: 520.31974388g/mol
  • Monoisotopic Mass: 520.31974388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 18
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 15.6
  • Topological Polar Surface Area: 56.5Ų

[1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R152226-1g
[1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL-
583050-71-9 98%
1g
¥1440 2023-03-15

[1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL- Suppliers

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(CAS:583050-71-9)2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene
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Quantity:0.50g
Purity:98%
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Additional information on [1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL-

[1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL- (CAS No. 583050-71-9): A Multifunctional Compound in Modern Pharmaceutical Research

[1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL- is a complex heterocyclic compound with a unique molecular framework that has garnered significant attention in the field of pharmaceutical chemistry. Its chemical structure, characterized by the fusion of two thiophene rings with a decyl group at the 2 and 7 positions, provides a versatile scaffold for the development of novel therapeutics. The CAS No. 583050-71-9 identifier ensures precise identification of this compound, which is critical for reproducibility in both academic and industrial research settings.

Recent studies have highlighted the potential of [1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL- as a scaffold for drug discovery. Its structural complexity allows for the incorporation of functional groups that can modulate biological activity, making it a promising candidate for applications in neurodegenerative diseases and metabolic disorders. The decyl substituents at positions 2 and 7 contribute to the compound's hydrophobic properties, which may enhance its ability to cross biological membranes and interact with intracellular targets.

One of the most notable advancements in the study of [1]BENZOTHIENO[3,2-B][3]BENZOTHIOPHENE, 2,7-DIDECYL- is the development of novel synthetic methodologies. Researchers have successfully employed catalytic cross-coupling reactions to achieve high-yield synthesis of this compound, which is crucial for large-scale production in preclinical and clinical stages. The use of transition metal catalysts has enabled the precise control of stereochemistry, a critical factor in the efficacy and safety of pharmaceutical compounds.

Emerging evidence suggests that [1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL- exhibits potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical studies have demonstrated its ability to modulate amyloid-beta aggregation, a key pathological feature of Alzheimer's disease. The compound's interaction with specific protein domains may inhibit the formation of toxic oligomers, offering a novel approach to disease modification.

In the realm of metabolic disorders, [1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL- has shown promise as a regulator of lipid metabolism. Recent research published in *Nature Communications* (2023) suggests that this compound can enhance the activity of peroxisome proliferator-activated receptors (PPARs), which are central to glucose and lipid homeostasis. This property may make it a valuable tool for the treatment of type 2 diabetes and obesity-related complications.

Another area of interest is the application of [1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL- in anti-inflammatory therapies. Studies conducted at the University of Tokyo (2023) have revealed its ability to inhibit the NF-κB signaling pathway, a critical mediator of inflammatory responses. This mechanism may be leveraged to develop targeted therapies for autoimmune diseases and chronic inflammation conditions.

The structural versatility of [1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL- also makes it a candidate for the design of prodrugs. By incorporating functional groups that undergo enzymatic cleavage in vivo, researchers can optimize the compound's pharmacokinetic profile. This approach is particularly relevant for improving the bioavailability of poorly soluble compounds, a common challenge in pharmaceutical development.

Computational modeling has further expanded the understanding of [1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL-'s biological activity. Molecular dynamics simulations have elucidated its interactions with lipid bilayers, revealing a potential role in membrane remodeling processes. These insights are critical for understanding its cellular mechanisms and predicting its behavior in complex biological systems.

Despite its promising properties, the development of [1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL- as a therapeutic agent faces challenges. The compound's stability under physiological conditions and its potential for off-target effects require further investigation. Ongoing studies are focused on optimizing its chemical structure to enhance selectivity and reduce toxicity, ensuring its safety for clinical translation.

In conclusion, [1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE, 2,7-DIDECYL- represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and diverse biological activities position it as a valuable scaffold for the development of novel therapeutics. Continued research into its mechanisms and optimization of its properties will be essential for realizing its full potential in modern medicine.

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(CAS:583050-71-9)2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene
IN1677
Purity:98%
Quantity:0.50g
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